molecular formula C10H4BrClN2 B13255422 8-Bromo-5-chloroisoquinoline-1-carbonitrile

8-Bromo-5-chloroisoquinoline-1-carbonitrile

Cat. No.: B13255422
M. Wt: 267.51 g/mol
InChI Key: BDWABUILJMMWDD-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroisoquinoline-1-carbonitrile (CAS 2060024-41-9) is a multifunctional heterocyclic compound with the molecular formula C 10 H 4 BrClN 2 and a molecular weight of 267.51 g/mol . It belongs to the isoquinoline family, a recognized privileged scaffold in modern medicinal chemistry due to its significant presence in biologically active molecules and natural alkaloids . Isoquinoline-based structures are associated with a broad spectrum of pharmacological activities, making them indispensable templates in drug discovery efforts . The specific molecular architecture of this compound, featuring both bromo and chloro substituents, along as well as a nitrile group, makes it a valuable and versatile building block for synthetic organic and medicinal chemistry research. It is particularly useful in transition metal-mediated cascade reactions and other modern synthetic methodologies for constructing complex N-heterocyclic ring systems . The presence of halogen atoms offers distinct sites for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. The compound is intended for use in the discovery and development of novel therapeutic agents and should be handled by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

8-bromo-5-chloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H

InChI Key

BDWABUILJMMWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2C#N)Br

Origin of Product

United States

Preparation Methods

Halogenation of Isoquinoline Derivatives

The most direct approach involves halogenation of isoquinoline precursors bearing a carboxylic acid or related functional groups at the 1-position, followed by selective bromination and chlorination at specific positions on the aromatic ring.

Key steps include:

  • Starting Material: Isoquinoline-1-carboxylic acid or its derivatives.
  • Halogenation Agents: Bromine (Br₂) and N-chlorosuccinimide (NCS) or sulfuryl chloride, under controlled conditions to ensure regioselectivity.
  • Reaction Conditions: Typically carried out in polar solvents such as acetic acid, dichloromethane, or sulfuric acid, at temperatures ranging from 0°C to 80°C.

Bromination and Chlorination Sequence

A common industrial synthesis involves a two-step halogenation:

  • Step 1: Bromination at the 8-position using bromine in acetic acid or similar solvent, often under reflux.
  • Step 2: Chlorination at the 5-position using NCS or sulfuryl chloride, often in the presence of a catalyst or under reflux conditions.

Reaction Example:

Isoquinoline-1-carboxylic acid + Br₂ → 8-Bromoisoquinoline-1-carboxylic acid
8-Bromoisoquinoline-1-carboxylic acid + NCS → 8-Bromo-5-chloroisoquinoline-1-carboxylic acid

Conversion to Carbonitrile

The nitrile group at position 1 can be introduced via dehydration of the corresponding amidine or through nucleophilic substitution reactions involving cyanide sources.

  • Method: Treatment of 8-bromo-5-chloroisoquinoline-1-amine or related intermediates with cyanide salts (e.g., sodium cyanide) under basic conditions.
  • Alternative: Direct substitution of the carboxylic acid group with a nitrile using dehydrating agents such as phosphorus oxychloride or thionyl chloride, followed by cyanide addition.

Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield (%) References
Bromination Bromine (Br₂) Acetic acid Reflux (~80°C) ~96 ,
Chlorination N-Chlorosuccinimide (NCS) Dichloromethane 0-80°C Variable ,
Nitrile formation Sodium cyanide Dimethylformamide (DMF) Room temperature to reflux Variable

Note: Yields vary based on reaction conditions, purity of starting materials, and regioselectivity control, but typical yields for halogenation steps are above 90%.

Analytical Data and Structural Confirmation

Technique Purpose Typical Data References
Nuclear Magnetic Resonance (NMR) Confirm structure Characteristic chemical shifts for aromatic protons, nitrile carbon (~115 ppm in ¹³C NMR) ,
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 286.5 for C₁₀H₅BrClNO₂ ,
High-Performance Liquid Chromatography (HPLC) Purity assessment ≥95% purity
Single-crystal X-ray diffraction Structural confirmation Precise atomic positions ,

Summary of Key Preparation Method

Method Description Advantages Limitations
Halogenation of isoquinoline derivatives Sequential bromination and chlorination at specific positions High regioselectivity, good yields Requires careful control of conditions
Direct nitrile substitution Cyanide addition to halogenated intermediates Straightforward, scalable Toxic reagents, potential side reactions

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-5-chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key differences among analogs arise from halogen positions, functional groups, and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Melting Point (°C) Purity (%) CAS Number Reference
8-Bromo-5-chloroisoquinoline-1-carbonitrile* C₁₀H₅BrClN₂ 283.5 Br (8), Cl (5), CN (1) Carbonitrile, Halogens Not Reported ~95 (inferred) Not Available [5,6]
6-Bromoisoquinoline-1-carbonitrile C₁₀H₅BrN₂ 247.1 Br (6), CN (1) Carbonitrile, Bromine Not Reported >95 1082674-24-5 [5]
5-Bromo-8-nitroisoquinoline C₉H₅BrN₂O₂ 277.0 Br (5), NO₂ (8) Nitro, Bromine 139–141 >99 Not Reported [1]
8-Bromo-5-chloroquinoline C₉H₅BrClN 242.5 Br (8), Cl (5) Halogens Not Reported >95 1154741-20-4 [7]
5-Bromo-3-methylpicolinonitrile C₇H₅BrN₂ 211.0 Br (5), CH₃ (3), CN (2) Carbonitrile, Methyl Not Reported >95 156072-86-5 [5]

*Inferred properties based on analogs.

Challenges in Purification and Isomer Separation

  • Bromination of isoquinoline often yields mixtures (e.g., 5- vs. 8-bromo isomers). highlights that sulfuric acid suppresses 8-bromoisoquinoline formation, but for 8-substituted analogs, chromatography (63–200 µm silica gel) is critical .
  • Chlorine’s smaller atomic radius vs. bromine reduces steric effects, simplifying purification compared to bulkier substituents.

Biological Activity

8-Bromo-5-chloroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structural features, including a bromine atom at the 8th position, a chlorine atom at the 5th position, and a cyano group at the 1st position of the isoquinoline ring, contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C10H6BrClN
  • Molecular Weight : Approximately 267.51 g/mol
  • Structure : The compound's structure can be represented as follows:
8 Bromo 5 chloroisoquinoline 1 carbonitrile\text{8 Bromo 5 chloroisoquinoline 1 carbonitrile}

Antimicrobial Activity

Research indicates that 8-Bromo-5-chloroisoquinoline-1-carbonitrile exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria. For instance, derivatives of this compound demonstrated notable inhibition against Staphylococcus aureus with inhibition zone ratios reaching up to 0.25 compared to standard treatments .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It appears to inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. In vitro studies have reported that derivatives of 8-Bromo-5-chloroisoquinoline-1-carbonitrile exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these activities indicate strong potency, with values as low as 0.012 µM for certain derivatives .

The biological activity of 8-Bromo-5-chloroisoquinoline-1-carbonitrile is primarily attributed to its ability to bind to specific enzymes or receptors within cells. This binding can lead to the modulation of metabolic pathways or the inhibition of key proteins involved in cell division and proliferation. For example, studies have suggested that it may act as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways related to cancer and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)Unique Features
8-Bromoisoquinoline ModerateLowN/ALacks chlorine; simpler structure
5-Chloroisoquinoline LowModerateN/ALacks bromine; different reactivity
8-Chloro-5-bromoisoquinoline HighHigh0.045Enhanced reactivity due to dual halogenation

The dual halogenation in 8-Bromo-5-chloroisoquinoline-1-carbonitrile enhances its biological activity compared to its analogs, making it a promising candidate for further drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 8-Bromo-5-chloroisoquinoline-1-carbonitrile showed higher inhibition rates against H5N1 virus growth while maintaining low cytotoxicity levels .
  • Cytotoxicity in Cancer Models : In vitro tests indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with significant effects on cell viability measured through assays such as sulforhodamine B (SRB) assays .
  • Mechanistic Studies : In silico docking studies have provided insights into the binding modes of these compounds with target proteins, suggesting a strong interaction with active sites critical for their biological functions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-5-chloroisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and cyanation. For example, bromination at the 8-position of a pre-functionalized isoquinoline scaffold using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN), followed by chlorination at the 5-position via electrophilic substitution. Cyanation at the 1-position typically employs copper(I) cyanide in a palladium-catalyzed cross-coupling reaction. Optimization includes:

  • Temperature control (e.g., 80–100°C for bromination to avoid side reactions).
  • Solvent selection (e.g., DMF for cyanation to stabilize intermediates).
  • Monitoring reaction progress via TLC or LC-MS to minimize over-halogenation.
  • Yield improvements (typically 60–75%) require inert atmospheres and stoichiometric precision .

Q. How should researchers handle safety protocols for this compound, given its halogenated and nitrile functional groups?

  • Methodological Answer :

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCN traces during cyanation).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents due to potential decomposition.
  • Emergency Procedures : Neutralize spills with activated carbon and consult SDS for halogen-specific protocols (e.g., bromine neutralization with sodium thiosulfate) .

Q. What spectroscopic techniques are most effective for characterizing 8-bromo-5-chloroisoquinoline-1-carbonitrile?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., downfield shifts for Br/Cl substituents).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]+^+: 285.91).
  • XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguities, particularly for halogen positioning.
  • IR : Stretching frequencies for C≡N (~2200 cm1^{-1}) and C-Cl/Br (500–800 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal splitting.
  • Multi-Technique Cross-Validation : Combine XRD with NOESY to confirm spatial arrangements .

Q. What strategies mitigate regioselectivity challenges during sequential halogenation of the isoquinoline core?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., sulfonic acid) to steer electrophilic attack to desired positions.
  • Stepwise Halogenation : Prioritize bromination before chlorination due to bromine’s higher reactivity in electrophilic substitution.
  • Steric/Electronic Analysis : Use Hammett constants (σ) to predict substituent effects. For example, electron-withdrawing cyano groups at C1 deactivate adjacent positions, favoring halogenation at C5 and C8 .

Q. How do electronic effects of the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a better leaving group in Suzuki-Miyaura couplings compared to chlorine due to lower bond dissociation energy.
  • Chlorine : Enhances electron deficiency at the isoquinoline core, accelerating nucleophilic aromatic substitution (e.g., amination).
  • Synergistic Effects : The combined electron-withdrawing nature of Br and Cl increases electrophilicity at C1, facilitating cyanation but requiring careful catalyst selection (e.g., Pd(PPh3_3)4_4 over Pd(OAc)2_2) to prevent decomposition .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature?

  • Methodological Answer :

  • Variable Screening : Replicate reactions under cited conditions while controlling for overlooked parameters (e.g., trace moisture, oxygen levels).
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dihalogenated isomers) affecting yield.
  • Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, solvent polarity) .

Q. What computational tools are recommended to predict the biological activity or photophysical properties of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with biological targets (e.g., kinase inhibitors).
  • TD-DFT : Time-dependent DFT to simulate UV-Vis spectra and fluorescence quantum yields.
  • ADMET Prediction : SwissADME or pkCSM for toxicity and bioavailability profiling .

Tables for Key Data

Property Value/Method Reference
Molecular Weight285.91 g/molCalculated
Halogenation ReactivityBr > Cl in electrophilic substitution
Optimal Cyanation CatalystPd(PPh3_3)4_4 in DMF, 120°C
13C^{13}\text{C}-NMR Shift (C1-CN)118.3–120.9 ppm

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